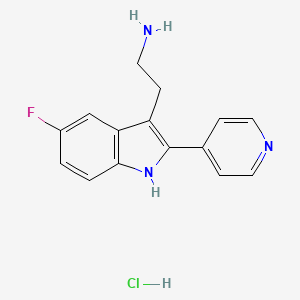

3-(Aminoethyl)-5-fluoro-2-pyridin-4-yl-1H-indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines, such as the one you mentioned, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Analyzing the molecular structure can provide insights into the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions involving amines can be quite diverse. For instance, they can undergo reactions like acylation, alkylation, and reduction .Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. For example, they can exhibit different levels of solubility and boiling points . The properties of a specific compound would depend on its molecular structure and the nature of its functional groups .Scientific Research Applications

Neurotransmitter Research

This compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which play a key role in the daily behavioral and physiological states of humans . The conformational flexibility of the ethylamine or N-acetyl-ethylamine side chain plays an important role in its binding to receptor sites .

Antioxidant Studies

The compound, like other indolic compounds, is a very efficient antioxidant, protecting both lipids and proteins from peroxidation . The indole structure influences their antioxidant efficacy in biological systems .

Radical Scavenging

Radical scavenging by indolic compounds is strongly modulated by their functional residues . All indolamines have a heteroaromatic ring system of high electroreactivity .

Conformational and Stereoelectronic Investigation

The conformational space of this compound was scanned using molecular dynamics complemented with functional density calculations . A topological study based on Bader’s theory (AIM: atoms in molecules) and natural bond orbital (NBO) framework was performed .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which this compound could potentially be synthesized into, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical and Veterinary Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBMJZSNAGFAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C3=CC=NC=C3)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-isopropyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)

![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)

![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)

![8-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione](/img/structure/B2705430.png)

![(1S,6R,7R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2705433.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2705435.png)

![1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2705436.png)

![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)

![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)

![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)